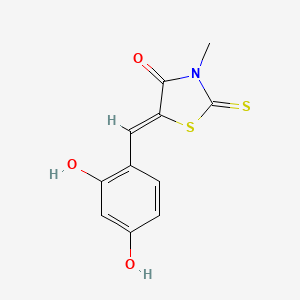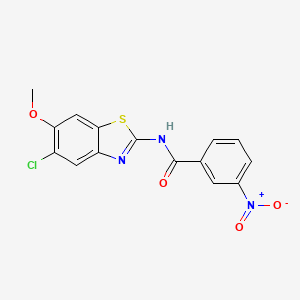![molecular formula C20H22N4O3S B4714771 N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4714771.png)
N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
描述
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves reactions between acylazides and amino-thiadiazoles or interactions with isocyanates. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized novel derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. Similarly, derivatives can be synthesized by the reaction of amino-thiadiazoles with benzoyl isocyanates, as demonstrated in other studies (Song Xin-jian, Xiao-Hong Tan, & Yan‐Gang Wang, 2008; Li-Qiao Shi, 2011).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by their planar configuration, facilitated by intramolecular N–H···O hydrogen bonds. X-ray crystallography reveals that these molecules often crystallize in specific space groups, exhibiting intermolecular hydrogen bonds and π–π stacking interactions. For example, the structure of N-(2,6-difluorobenzoyl)-N'-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was characterized by Song Xin-jian et al. (2008), showing a planar urea scaffold linked by hydrogen bonds into dimers (Song Xin-jian, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including interactions with isocyanates to form urea compounds. These reactions are key to synthesizing a wide array of thiadiazole derivatives with diverse biological activities, including fungicidal and plant growth regulatory properties (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Physical Properties Analysis
The physical properties of thiadiazole derivatives include their crystalline structure, determined through X-ray diffraction. These properties are influenced by the molecule's geometry, including intramolecular hydrogen bonding and molecular planarity. The crystals typically belong to specific space groups, indicating the ordered nature of these compounds (Li-Qiao Shi, 2011).
Chemical Properties Analysis
Thiadiazole derivatives exhibit a range of chemical properties, such as the ability to form stable hydrogen bonds and π–π interactions, contributing to their biological activity. The urea group's planar configuration is crucial for the molecule's overall stability and reactivity (Song Xin-jian, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
作用机制
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to their mesoionic character .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities.
Biochemical Pathways
It is known that some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models . These compounds may induce apoptosis via caspase-dependent pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
It is known that some thiadiazole derivatives exhibit higher cytotoxic activity than doxorubicin against certain cancer cell lines .
Action Environment
The stability of the 1,3,4-thiadiazole nucleus in vivo is attributed to its aromaticity .
未来方向
Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, there is considerable interest in further exploring these compounds for potential therapeutic applications . Future research may focus on synthesizing new 1,3,4-thiadiazole derivatives and evaluating their biological activities.
属性
IUPAC Name |
1-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-4-12-27-15-9-7-8-14(13-15)18-23-24-20(28-18)22-19(25)21-16-10-5-6-11-17(16)26-2/h5-11,13H,3-4,12H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMEGIMVPQMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4714691.png)

![2-{[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4714707.png)
![5-(2-chlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4714715.png)

![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B4714727.png)
![methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4714733.png)

![2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide](/img/structure/B4714740.png)
![4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4714752.png)
![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4714767.png)
![2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4714791.png)
![2,4-bis[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4714794.png)
![2-(2,5-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4714798.png)